molecular formula C12H8ClNO2 B2745458 3-(2-Chloro-3-quinolyl)acrylic acid CAS No. 682805-24-9

3-(2-Chloro-3-quinolyl)acrylic acid

Cat. No.: B2745458
CAS No.: 682805-24-9
M. Wt: 233.65
InChI Key: UFFPJNZVUBIFTB-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-3-quinolyl)acrylic acid is an organic compound with the molecular formula C12H8ClNO2 and a molecular weight of 233.65 g/mol. This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom and an acrylic acid moiety. It is a derivative of quinoline, a heterocyclic aromatic organic compound, which is known for its wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 3-(2-Chloro-3-quinolyl)acrylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-3-quinolinecarboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Another approach includes the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

3-(2-Chloro-3-quinolyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the acrylic acid moiety to other functional groups, such as alcohols or alkanes.

    Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Chloro-3-quinolyl)acrylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are important in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3-quinolyl)acrylic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in key metabolic pathways, thereby exerting its biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

3-(2-Chloro-3-quinolyl)acrylic acid can be compared with other quinoline derivatives, such as:

    2-Chloroquinoline: Similar in structure but lacks the acrylic acid moiety, leading to different chemical and biological properties.

    3-Quinolinecarboxylic acid: Contains a carboxylic acid group but lacks the chlorine substitution, affecting its reactivity and applications.

    2-Chloro-3-methylquinoline: Similar in structure but with a methyl group instead of the acrylic acid moiety, resulting in different chemical behavior and uses. The uniqueness of this compound lies in its combination of the quinoline ring, chlorine substitution, and acrylic acid moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-(2-chloroquinolin-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-12-9(5-6-11(15)16)7-8-3-1-2-4-10(8)14-12/h1-7H,(H,15,16)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFPJNZVUBIFTB-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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